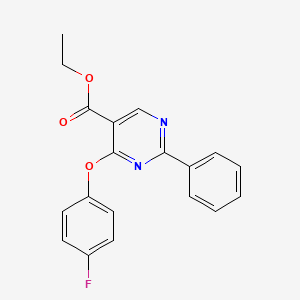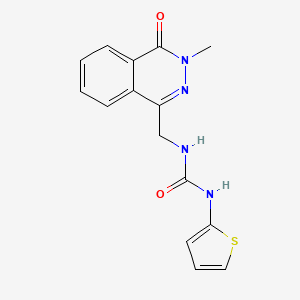![molecular formula C20H19N5O2S B3007400 N1-(pyridin-2-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899993-73-8](/img/structure/B3007400.png)
N1-(pyridin-2-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N1-(pyridin-2-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide" is a complex molecule that may be related to the family of oxalamides and pyridine derivatives. These types of compounds have been studied for their potential use in various chemical reactions and as ligands in catalytic processes. For instance, N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acids have been identified as efficient ligands for copper-catalyzed C-N cross-coupling of azoles and aryl halides, which suggests that similar compounds could also exhibit interesting reactivity and coordination properties .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of C-N bonds through cross-coupling reactions. For example, the N-arylation of imidazoles, indoles, and pyrazoles using N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acids as ligands has been achieved with moderate to excellent yields, indicating that similar methodologies could potentially be applied to synthesize the compound . Additionally, reactions involving N-1-Naphthyl-3-oxobutanamide with various reagents have led to the formation of thieno[2,3-b]pyridine derivatives, which are structurally related to the thieno[3,4-c]pyrazol moiety present in the target compound .
Molecular Structure Analysis
The molecular structure of oxalamide derivatives can exhibit different conformations, as seen in the case of N,N'-bis(pyridin-3-ylmethyl)oxalamide, which exists in two conformational polymorphs. These polymorphs differ in the orientation of the pyridyl rings and the overall molecular symmetry, which can significantly influence the compound's reactivity and interaction with other molecules . The target compound's structure likely features similar conformational flexibility, which could be relevant for its function as a ligand or in chemical reactions.
Chemical Reactions Analysis
Oxalamide and pyridine derivatives participate in a variety of chemical reactions. For instance, the N-arylation reactions facilitated by related ligands demonstrate the potential of these compounds to engage in selective C-N bond-forming processes . Moreover, the reactivity of thieno[2,3-b]pyridine derivatives towards different reagents, leading to the formation of various heterocyclic compounds, suggests that the target compound could also be a precursor to a diverse range of chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure, including the presence of hydrogen bonding, as indicated by the analysis of Hirshfeld surfaces for related oxalamide derivatives . These interactions can affect the compound's solubility, melting point, and stability. Additionally, the presence of aromatic systems such as the pyridine and thieno[3,4-c]pyrazol rings would contribute to the compound's UV-Vis absorption properties, making it potentially useful in optical applications or as a chromophore in various studies.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It can be inferred from the search results that the compound interacts with its targets in a way that it displays superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1 , complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
Similar compounds have shown to affect the life cycle ofLeishmania and Plasmodium species , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of these parasites.
Result of Action
Similar compounds have shown superior antipromastigote activity , suggesting that they may inhibit the growth and replication of the parasites.
properties
IUPAC Name |
N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-5-4-7-15(9-13)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-14-6-2-3-8-21-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQXBHDKWGLMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3007317.png)
![3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3007319.png)





![8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007329.png)


![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B3007333.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)

![4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3007340.png)